2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol
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Overview
Description
2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol is an organic compound characterized by the presence of hydroxyl and sulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol typically involves the reaction of 2,5-dihydroxythiophenol with appropriate reagents under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where the thiophenol reacts with a halogenated benzene derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzene derivatives
Scientific Research Applications
2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol exerts its effects involves interactions with various molecular targets. The hydroxyl and sulfanyl groups can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxythiophenol: Shares similar functional groups but lacks the additional benzene ring.
Hydroquinone: Contains hydroxyl groups but lacks sulfanyl groups.
Thiophenol: Contains a sulfanyl group but lacks hydroxyl groups.
Uniqueness
2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol is unique due to the presence of both hydroxyl and sulfanyl groups on the benzene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
91751-35-8 |
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Molecular Formula |
C12H10O4S2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-(2,5-dihydroxyphenyl)sulfanyl-6-sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C12H10O4S2/c13-6-1-2-8(15)10(4-6)18-11-5-7(14)3-9(17)12(11)16/h1-5,13-17H |
InChI Key |
KGDCIYIACGWWSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)SC2=CC(=CC(=C2O)S)O)O |
Origin of Product |
United States |
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